1,4-Ditosylpiperazine

説明

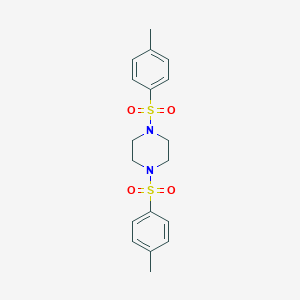

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIXCJFVEQOWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284444 | |

| Record name | 1,4-ditosylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-84-3 | |

| Record name | 17046-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-ditosylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,4 Ditosylpiperazine

Role of 1,4-Ditosylpiperazine as a Synthetic Intermediate

This compound serves as a crucial and versatile building block in organic synthesis, primarily functioning as a protected form of piperazine (B1678402). The tosyl (p-toluenesulfonyl) groups act as robust protecting groups for the nitrogen atoms, rendering the piperazine ring stable to a wide range of reaction conditions. This stability allows for chemical modifications at other parts of a molecule without affecting the piperazine core.

Its primary role is as a precursor to monosubstituted or unsubstituted piperazines. The sequential or complete removal of the tosyl groups (deprotection) unveils the reactive secondary amine functionalities, which can then participate in a myriad of subsequent reactions. For instance, after deprotection, the resulting piperazine can be used in the synthesis of pharmacologically active agents, as the piperazine scaffold is a common feature in many approved drugs. researchgate.netnih.gov

Furthermore, this compound can be a starting point for creating more complex heterocyclic systems. For example, it has been used in one-pot cyclization reactions with various diamines to produce N-heteroalkyl-N'-tosylpiperazines. metu.edu.tr In one documented procedure, this compound was involved in a ring contraction reaction. When 1,4-ditosyl-1,4-diazepan-6-ol (B2485987) is treated with dibromotriphenylphosphorane in acetonitrile (B52724), it undergoes a rearrangement to yield 2-(bromomethyl)-1,4-ditosylpiperazine, demonstrating its utility in skeletal transformations. thieme-connect.de

The following table summarizes its role as a synthetic intermediate in select transformations.

Table 1: Applications of this compound as a Synthetic Intermediate| Starting Material | Reagents and Conditions | Product | Synthetic Utility | Reference |

|---|---|---|---|---|

| 1,4-Ditosyl-1,4-diazepan-6-ol | Dibromotriphenylphosphorane, MeCN, 25-30°C then reflux | 2-(Bromomethyl)-1,4-ditosylpiperazine | Ring contraction to form a substituted piperazine | thieme-connect.de |

| This compound | 1. MeSO₃H, TFA, Thioanisole (B89551) | Piperazine | Full deprotection to yield the parent piperazine ring | nih.gov |

| This compound | Diamines, K₂CO₃, MeCN, reflux | N-Heteroalkyl-N'-tosylpiperazines | Synthesis of complex piperazine derivatives | metu.edu.tr |

Reactivity of Sulfonamide Moieties within the Piperazine Framework

The chemical reactivity of this compound is dominated by the sulfonamide (N-SO₂R) linkages. The tosyl groups are electron-withdrawing, which significantly decreases the nucleophilicity and basicity of the nitrogen atoms they are attached to. The primary reaction involving these moieties is their cleavage, a process known as detosylation or deprotection.

The removal of tosyl groups is a critical step to unmask the piperazine nitrogens for further functionalization. nih.gov This transformation typically requires harsh conditions, such as strong acids or reducing agents. A common method involves treatment with strong acids like hydrobromic acid (HBr) or a mixture of methanesulfonic acid (MeSO₃H) and trifluoroacetic acid (TFA). nih.gov For example, the treatment of a tosylated piperazine derivative with MeSO₃H in a mixture of TFA and thioanisole successfully yielded the deprotected product. nih.gov Basic hydrolysis can also cleave the tosyl group, although this is less common and often requires specific substrate features. nih.gov

The selective removal of one tosyl group to generate a mono-protected piperazine is also a synthetically valuable transformation, allowing for differential functionalization of the two nitrogen atoms. The conditions for these reactions must be carefully controlled to achieve the desired mono-deprotection over complete deprotection.

Table 2: Selected Reagents for the Deprotection of Tosylated Piperazines

| Reagent(s) | Conditions | Comments | Reference |

|---|---|---|---|

| MeSO₃H, TFA, Thioanisole | Not specified | Effective for complete deprotection of N-tosyl groups. | nih.gov |

| HBr | Not specified | A common and strong acidic condition for tosyl cleavage. | N/A |

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure of this compound significantly influences its reactivity. Like cyclohexane, the piperazine ring can adopt several conformations, with the chair form being the most stable. In this compound, the piperazine ring predominantly exists in a chair conformation. This has been confirmed by X-ray diffraction (XRD) studies on related derivatives. mdpi.com

In the solid state, the molecule exhibits specific intermolecular interactions. For instance, in a related tosylated tetraazamacrocycle, the tosyl groups engage in π-π stacking interactions with neighboring molecules, and various C-H···O hydrogen bonds are present, creating a stable crystal lattice. mdpi.com The bulky tosyl groups are positioned equatorially to minimize steric strain. This rigid, chair-like conformation can dictate the approach of reagents. For reactions occurring at substituents on the piperazine ring, the axial or equatorial orientation of the substituent will affect its accessibility and, consequently, the reaction rate and stereochemical outcome.

The rotation around the nitrogen-sulfur (N-S) bond of the sulfonamide is known to be hindered, which adds to the conformational rigidity of the molecule. mdpi.com This restricted rotation, combined with the steric bulk of the tosyl groups, can create a chiral environment around the piperazine ring, even though the molecule itself is achiral. This induced chirality can influence the stereoselectivity of reactions, particularly in coordination chemistry and asymmetric synthesis. mdpi.com

Coordination Chemistry and Metal Complex Formation with this compound Derivatives

This compound itself is a poor ligand for metal coordination because the electron-withdrawing tosyl groups suppress the donor ability of the nitrogen atoms. However, its deprotected derivatives, namely piperazine and its monosubstituted analogs, are excellent ligands for a wide variety of metal ions. rsc.orgbiointerfaceresearch.com Therefore, this compound serves as an essential precursor for ligands used in coordination chemistry.

Once deprotected, the piperazine ring can coordinate to metal centers in several ways. It can act as a bidentate-chelate ligand, forming a stable complex where both nitrogen atoms bind to a single metal ion. iucr.org This coordination forces the piperazine ring into a less common boat conformation. iucr.org Alternatively, it can act as a bridging ligand, linking two different metal centers, with each nitrogen coordinating to a separate metal. biointerfaceresearch.com

Piperazine-based ligands are used to synthesize metal complexes with various transition metals, including copper(II), cobalt(II), zinc(II), and platinum(II). biointerfaceresearch.comiucr.org These complexes have applications in catalysis and materials science. researchgate.netrsc.org For example, a platinum(II) complex with N-methylpiperazine, cis-[PtI₂(C₅H₁₂N₂)], demonstrates a distorted square-planar geometry. The steric hindrance between the iodide and methyl groups causes this distortion, highlighting how substituents on the piperazine ring influence the final structure of the metal complex. iucr.org

Table 3: Examples of Metal Complexes with Piperazine Derivatives

| Piperazine Derivative | Metal Ion | Complex Structure Highlights | Reference |

|---|---|---|---|

| N-Methylpiperazine | Platinum(II) | Distorted square-planar geometry; piperazine in boat conformation. | iucr.org |

| Piperazine derivatives with N₂O₂ donor sets | Cobalt(II), Copper(II), Zinc(II) | Can form monometallic or bimetallic complexes. | biointerfaceresearch.com |

Oxidative and Reductive Transformations of the this compound Ring

The oxidative and reductive transformations of the this compound ring itself, separate from the cleavage of the sulfonamide bonds, are not extensively documented. The piperazine ring is a saturated heterocycle, making it generally resistant to oxidation under mild conditions. Strong oxidizing agents are more likely to cleave the ring or the C-H bonds.

However, related N-heterocycles can undergo oxidative transformations. For instance, the photochemical oxidation of N,N'-diacyl-1,4-dihydropyrazines, which are unsaturated analogs, proceeds via a [2+2] cycloaddition of oxygen to the double bond. researchgate.net While this compound lacks this unsaturation, this suggests that the generation of a radical or a cationic intermediate on the ring could facilitate oxidation.

Reductive processes targeting the this compound ring are also uncommon. The typical reduction reactions associated with this molecule focus on the cleavage of the N-S bond of the tosyl groups, as discussed in section 3.2. The reduction of the piperazine ring itself would require breaking C-N bonds, a high-energy process that would lead to ring cleavage. Reductive cyclization of bis(oximinoalkyl)amines is a known method to synthesize piperazine rings, indicating that the reverse process, reductive cleavage, is thermodynamically challenging. researchgate.net

Bond Cleavage and Rearrangement Reactions

Beyond the cleavage of the N-tosyl bonds, the this compound skeleton can be involved in reactions that cleave the C-N or C-C bonds of the piperazine ring itself, or in rearrangement reactions that alter the ring structure.

One notable method for synthesizing piperazine derivatives involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org In these reactions, DABCO is first quaternized by reacting with reagents like alkyl halides or tosyl halides, making it a good electrophile. Subsequent attack by a nucleophile leads to the ring-opening of the bicyclic structure to yield a functionalized piperazine derivative. researchgate.netrsc.org While this is a synthesis of piperazines rather than a reaction of this compound, it illustrates a fundamental bond cleavage pathway for the piperazine structural motif.

Rearrangement reactions involving the piperazine ring are less common but can occur under specific conditions, often to relieve ring strain or to form a more stable product. A relevant example is the ring contraction of 1,4-ditosyl-1,4-diazepan-6-ol to 2-(bromomethyl)-1,4-ditosylpiperazine. thieme-connect.de This reaction proceeds via a rearrangement mechanism, transforming a seven-membered diazepane ring into a six-membered piperazine ring, which is often thermodynamically more favorable. Such rearrangements are powerful tools for accessing substituted piperazine structures that are otherwise difficult to synthesize directly. thieme-connect.deberhamporegirlscollege.ac.in

Applications of 1,4 Ditosylpiperazine in Advanced Organic Synthesis

Utilization as a Building Block for Functionalized Piperazines and Polycyclic Systems

1,4-Ditosylpiperazine and its precursors are fundamental building blocks in the construction of more complex, substituted piperazine (B1678402) frameworks. The tosyl groups act as robust protecting groups that facilitate the controlled formation and subsequent functionalization of the piperazine ring.

A primary application involves the cyclization of N,N'-ditosylated diamines with suitable dielectrophiles. For instance, palladium-catalyzed reactions have emerged as a powerful tool for constructing the piperazine skeleton. In a notable methodology, the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as N,N'-ditosyl-1,2-diaminoethane, provides a direct route to substituted 1,4-ditosylpiperazines. acs.org This reaction proceeds under mild conditions with low catalyst loadings and offers excellent control over the final structure. acs.org

The reaction between a bis-tosylated ethylenediamine (B42938) and a propargyl carbonate, catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand like DPEphos, yields the corresponding piperazine derivative in high yield. acs.org This method is highly modular, allowing for variation in both the diamine and the carbonate component to generate a library of functionalized piperazines. acs.org Similarly, N,N'-ditosylpropane-1,2-diamine can be cyclized to afford 2-methyl-1,4-ditosylpiperazine, demonstrating the utility of this approach for creating asymmetrically substituted piperazines. thieme-connect.de

Table 1: Palladium-Catalyzed Synthesis of a Substituted this compound acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| N,N'-Ditosyl-1,2-diaminoethane | BOC-propargyl alcohol | Pd₂(dba)₃·CHCl₃ / DPEphos | 2-Methylene-1,4-ditosylpiperazine | ~99% |

This strategy underscores the role of the ditosyl protecting group in directing the synthesis toward the desired heterocyclic core, which can then be carried forward into more complex targets.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

While this compound is a stable compound, its synthetic utility is fully realized when the tosyl groups are selectively removed to unmask the nucleophilic nitrogen atoms. This deprotection allows the piperazine core to be incorporated into larger and more complex nitrogen-containing heterocyclic systems. The tosyl group is advantageous because it is stable to many reaction conditions but can be removed when desired, for example, using strong acids like HBr or reductive conditions.

Once deprotected, the resulting piperazine can undergo reactions such as condensations, alkylations, or acylations to form fused polycyclic systems. For example, a mono-deprotected 1-tosylpiperazine can be acylated with heterocyclic carboxylic acids to link the piperazine ring to other pharmacologically relevant scaffolds.

Furthermore, derivatives of this compound, such as this compound-2,5-dione, are important precursors for other heterocycles. cdnsciencepub.com This diketopiperazine, formed from the dimerization of N-tosylglycine, contains a reactive backbone that can be modified to introduce diverse functionalities, serving as a template for peptide mimetics and other complex molecules. cdnsciencepub.com The inherent stability of the tosylated nitrogen atoms allows for selective reactions at other positions before the final deprotection and elaboration of the piperazine nitrogens.

Role in Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure piperazines is a significant goal in medicinal chemistry, as the stereochemistry of substituents on the piperazine ring often has a profound impact on biological activity. mdpi.com Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral pool materials. thieme-connect.demdpi.com

For example, asymmetric C-H lithiation of N-Boc-protected piperazines using chiral ligands like (-)-sparteine (B7772259) has been shown to be an effective strategy for producing enantiopure piperazines. mdpi.com Another approach involves the asymmetric hydrogenation of pyrazinium salts using chiral iridium catalysts to yield optically active piperazines. thieme-connect.de

However, the direct application of achiral this compound as a ligand or key component in stereoselective transformations is not widely documented in the literature. Its symmetric C2h point group structure makes it an unlikely candidate for a chiral ligand without further modification. While chiral, substituted 1,4-ditosylpiperazines can be synthesized (for example, from chiral diamines), the parent molecule itself does not typically play a direct role in inducing stereoselectivity in other reacting systems. Its primary function remains that of a stable, protected building block rather than a controller of stereochemistry.

Development of Novel Reagents and Catalysts from this compound

The piperazine scaffold is a privileged structure in the design of catalysts and reagents. rsc.org Piperazine-based compounds have been successfully used in the development of ligands for metal-catalyzed reactions and as organocatalysts. rsc.orgrsc.org For instance, piperazine-based ionic liquids immobilized on nanoparticles have been developed as efficient and recyclable catalysts for the synthesis of other heterocyclic compounds. rsc.org

Despite the utility of the piperazine core in catalyst design, the direct conversion of this compound into novel reagents or catalysts is not a commonly reported strategy. Typically, more reactive piperazine derivatives serve as the starting point for such endeavors. The stability of the N-tosyl bond would necessitate harsh conditions for its cleavage and derivatization into a catalytically active species, which might not be compatible with other functional groups required for catalytic activity. A related compound, N,N'-ditosylhydrazine, has been developed as a convenient reagent for the synthesis of diazoacetates, but this highlights the utility of the N-tosyl amine functionality in a different molecular context. organic-chemistry.org Therefore, while the broader class of piperazines is important in catalysis, this compound itself is more established as a synthetic intermediate and protecting group strategy rather than a direct precursor to novel reagents and catalysts.

Medicinal Chemistry Research on 1,4 Ditosylpiperazine Scaffolds and Derivatives

Scaffold Design and Structure-Activity Relationship (SAR) Studies for Piperazine-Based Compounds

The design of piperazine-based compounds is a cornerstone of modern medicinal chemistry, with the piperazine (B1678402) moiety serving as a versatile scaffold for developing new therapeutic agents. researchgate.net The structure-activity relationship (SAR) of piperazine derivatives is a key area of investigation, as even minor modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential. tandfonline.com

The piperazine scaffold is recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring can influence a molecule's solubility and basicity, which are crucial for its bioavailability. researchgate.netnih.gov The N-1 and N-4 positions of the piperazine ring offer sites for substitution, allowing for the introduction of various functional groups to optimize interactions with biological targets. nih.gov

SAR studies have revealed that the nature of the substituents on the piperazine ring dictates the biological activity. For instance, in the context of antimicrobial agents, the incorporation of electron-withdrawing groups like chlorine, bromine, or nitro groups has been shown to enhance antibacterial activity, while electron-donating groups may decrease potency. benthamdirect.com In the development of anticancer agents, specific structural features on the piperazine ring are crucial for their activity. tubitak.gov.tr

The versatility of the piperazine scaffold is further highlighted by its use in creating dual-acting ligands. For example, replacing a piperidine (B6355638) moiety with a piperazine ring has been shown to significantly alter the binding affinity for different receptors, such as the histamine (B1213489) H3 and sigma-1 receptors. nih.gov This demonstrates the critical role of the core scaffold in determining the pharmacological profile of a compound.

Table 1: Impact of Piperazine Ring Substituents on Biological Activity

| Substituent Type | Effect on Activity | Therapeutic Area Example |

|---|---|---|

| Electron-withdrawing groups (e.g., Cl, Br, NO2) | Enhanced activity | Antimicrobial benthamdirect.com |

| Electron-donating groups | Reduced potency | Antimicrobial benthamdirect.com |

Design and Synthesis of Novel 1,4-Ditosylpiperazine Derivatives for Biological Evaluation

The synthesis of novel piperazine derivatives is a dynamic area of research aimed at discovering compounds with improved therapeutic profiles. A variety of synthetic strategies are employed to create diverse libraries of piperazine-containing molecules for biological screening.

One approach involves the nucleophilic substitution reaction between a piperazine derivative and an appropriate intermediate. For example, a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole (B14788784) were synthesized by reacting epoxypropyl-pyrroledicarboximide intermediates with various substituted piperazines. mdpi.com

Another strategy focuses on modifying existing bioactive molecules by incorporating a piperazine moiety. For instance, novel 1,4-diformyl-piperazine-based ferrostatin-1 (Fer-1) derivatives were designed and synthesized to act as ferroptosis inhibitors. nih.gov This involved incorporating the 1,4-diformyl-piperazine scaffold into the Fer-1 structure, leading to compounds with significant anti-ferroptosis activity. nih.gov

The synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives has also been explored as a strategy to develop antioxidants. nih.gov These compounds were designed based on a scaffold-hopping strategy from natural bisepoxylignans and were synthesized via column chromatography. nih.gov

The general synthetic approach often involves a multi-step process. For instance, the synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors involved preparing a 1-((2,3-dihydrobenzo[b] tubitak.gov.trnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine moiety. nih.gov Similarly, the synthesis of 1,4-dihydropyridine (B1200194) derivatives often involves the Hantzsch pyridine (B92270) synthesis methodology. wjpmr.commdpi.com

Ligand Design Strategies and Pharmacophore Modeling

Ligand design for piperazine-based compounds often employs pharmacophore modeling to identify the key structural features required for biological activity. A pharmacophore model defines the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are necessary for a molecule to interact with a specific biological target.

For sigma-1 (σ1R) receptor ligands, pharmacophore models suggest the presence of two hydrophobic pockets linked by a central basic core. nih.gov Piperazine derivatives can be designed to fit this model, with the piperazine ring acting as the central basic component. nih.gov Similarly, for histamine H3 receptor (H3R) antagonists, the pharmacophore typically includes a basic tertiary amine, a linker, a central core, and an arbitrary region. nih.gov

Computational techniques, such as molecular docking, are used in conjunction with pharmacophore modeling to predict the binding modes of piperazine derivatives with their target proteins. benthamdirect.comnih.gov These studies provide valuable insights into the protein-ligand interactions that are responsible for the observed biological activity. nih.gov For example, docking studies of piperazine derivatives with human acetylcholinesterase (AChE) have shown that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme through hydrogen bonds and hydrophobic interactions. nih.gov

The design of multi-target ligands is another strategy employed in the development of piperazine-based drugs. This approach aims to create a single molecule that can interact with multiple biological targets, which can be beneficial for treating complex diseases. rsc.org For instance, a series of multi-receptor ligands were designed as potential antipsychotic agents by targeting D2, 5-HT1A, 5-HT2A, and H3 receptors. rsc.org

Therapeutic Potential of Piperazine Derivatives (General categories, e.g., antimicrobial, neuroprotective)

The piperazine scaffold is a component of a wide range of drugs with diverse therapeutic applications. tandfonline.com The versatility of this heterocyclic ring has led to its exploration in numerous areas of medicinal chemistry.

Antimicrobial Activity: Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and parasites. researchgate.net The structural diversity of these compounds allows for the modulation of their antimicrobial properties. researchgate.net They are considered promising candidates for the development of new antibiotics to combat multidrug-resistant pathogens. benthamdirect.com

Neuroprotective and CNS Activity: Piperazine and its derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative disorders like Alzheimer's disease. nih.gov Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in the stability of dendritic spines and memory formation. nih.gov The piperazine scaffold was historically associated with central nervous system (CNS) activity, and it remains a key component in many antipsychotic, antidepressant, and anxiolytic drugs. tandfonline.comresearchgate.net

Anticancer Potential: A number of FDA-approved anticancer drugs contain the piperazine ring, highlighting its importance in oncology drug discovery. tubitak.gov.tr Piperazine derivatives can act as targeted anticancer agents by selectively inhibiting specific molecular targets involved in cancer progression, such as kinases or receptors. researchgate.net

Anti-inflammatory Properties: Certain piperazine derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.net For example, some phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov

Other Therapeutic Areas: The therapeutic potential of piperazine derivatives extends to a variety of other conditions, including cardiovascular diseases, viral infections, and diabetes. tandfonline.comnih.govnih.gov

Table 2: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Antimicrobial | Activity against bacteria, fungi, and parasites researchgate.net |

| Neuroprotective | Potential for treating Alzheimer's disease nih.gov |

| CNS Disorders | Antipsychotic, antidepressant, and anxiolytic effects tandfonline.comresearchgate.net |

| Anticancer | Inhibition of cancer cell growth tubitak.gov.trresearchgate.net |

| Anti-inflammatory | Inhibition of COX-2 nih.gov |

Investigation of Piperazine Derivatives as Modulators of Biological Targets

Piperazine derivatives exert their therapeutic effects by modulating the activity of various biological targets, including receptors, enzymes, and ion channels.

Receptor Modulation: Piperazine-based compounds can act as agonists, antagonists, or modulators of various neurotransmitter receptors, such as serotonin (B10506) (5-HT), dopamine, and glutamate (B1630785) receptors in the CNS. researchgate.net For example, certain derivatives show selective binding affinity for specific serotonin receptor subtypes, thereby modulating serotonergic neurotransmission. researchgate.net They have also been investigated as antagonists for the histamine H3 receptor and sigma-1 receptor. nih.gov

Enzyme Inhibition: Piperazine derivatives have been shown to inhibit the activity of several enzymes. For instance, they have been identified as inhibitors of human acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Additionally, some derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. mdpi.comnih.gov

Ion Channel Modulation: The piperazine moiety is found in compounds that modulate the activity of ion channels. For example, some piperazine derivatives can potentiate TRPC6 channels, which are involved in neuronal calcium signaling. nih.gov

Modulation of Cellular Pathways: By interacting with these biological targets, piperazine derivatives can modulate various cellular pathways. researchgate.net For instance, some derivatives can reduce intracellular reactive oxygen species (ROS) levels and mitigate mitochondrial damage, thereby protecting cells from oxidative stress. nih.gov

Table 3: Biological Targets of Piperazine Derivatives

| Biological Target | Type of Modulation | Therapeutic Implication |

|---|---|---|

| Serotonin Receptors | Agonist/Antagonist | Antidepressant, Anxiolytic researchgate.net |

| Dopamine Receptors | Antagonist | Antipsychotic researchgate.net |

| Histamine H3 Receptor | Antagonist | Neurological Disorders nih.gov |

| Sigma-1 Receptor | Agonist/Antagonist | Neuroprotection, Pain nih.govnih.gov |

| Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's Disease nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibitor | Anti-inflammatory nih.gov |

Computational Chemistry Investigations of 1,4 Ditosylpiperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic structure of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

For N-sulfonyl piperazine (B1678402) derivatives, DFT calculations are used to optimize the molecular geometry and compute key electronic descriptors. A comparative study on compounds like ethyl, benzene (B151609), and furan (B31954) sulfonyl piperazine reveals important electronic characteristics that are likely shared by 1,4-Ditosylpiperazine. dntb.gov.ua The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. dntb.gov.ua

Analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable output of these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction. dntb.gov.ua

Table 1: Calculated Electronic Properties of Analogous N-Sulfonyl Piperazine Compounds Data derived from a comparative study on related derivatives.

| Property | Benzene Sulfonyl Piperazine | Furan Sulfonyl Piperazine | Ethyl Sulfonyl Piperazine |

| HOMO Energy (eV) | -7.21 | -6.85 | -7.02 |

| LUMO Energy (eV) | -1.25 | -1.63 | -0.62 |

| HOMO-LUMO Gap (eV) | 5.96 | 5.22 | 6.40 |

| Source: Adapted from M. Malar Wezhli et al., Journal of Molecular Structure, 2023. dntb.gov.ua |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which contains a flexible piperazine ring and rotatable bonds in its tosyl groups, MD simulations are invaluable for understanding its conformational landscape and structural stability.

In studies of similar piperazine-containing compounds, MD simulations are performed to analyze how the molecule behaves in a simulated physiological environment, often over timescales of hundreds of nanoseconds. nih.govnih.gov Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests that the molecule has reached a stable conformation or equilibrium. nih.gov

RMSF quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those specific regions of the molecule. nih.gov

For this compound, the piperazine ring can adopt different conformations, such as chair and boat forms. MD simulations can reveal the energetic favorability of these conformations and the barriers to interconversion, providing a dynamic picture of the molecule's flexibility. nih.govnih.gov

Table 2: Representative MD Simulation Metrics for Ligand-Protein Complexes of Piperazine Derivatives This table illustrates the type of data obtained from MD simulations, showing the stability of different compounds when bound to a protein target.

| Compound ID | Average RMSD of Ligand (nm) | Note |

| SA2 | 1.82 | Indicates conformational changes during simulation. |

| SA4 | 1.40 | Suggests relatively higher stability in the binding pocket. |

| SA5 | 1.66 | Shows moderate stability. |

| SA7 | 1.85 | Indicates higher flexibility or conformational adjustments. |

| Source: Adapted from data on piperazine-linked naphthalimide-arylsulfonyl derivatives, Tummatorn et al., 2024. nih.gov |

Mechanistic Studies of Reactions Involving this compound (e.g., related to oxidative aromatization)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the energetic pathways from reactants to products. This involves calculating the structures and energies of transition states and intermediates. While specific mechanistic studies on reactions involving this compound are scarce, the methodology can be understood from research on related heterocyclic systems.

Oxidative aromatization is a reaction where a non-aromatic ring system is converted into an aromatic one through oxidation. For nitrogen-containing heterocycles, this process is of significant synthetic interest. Computational studies, often using DFT, can be employed to investigate the feasibility of different proposed mechanisms. mdpi.com For instance, researchers can model the reaction pathway, calculate activation energies, and determine the rate-limiting step. mdpi.com

In a hypothetical study of the oxidative aromatization of a dihydropyrazine (B8608421) derivative, quantum-chemical calculations could help explain why certain compounds undergo the reaction while others decompose. mdpi.com By analyzing the charge distribution and orbital energies of the reactant, computational models can predict its susceptibility to an oxidizing agent and identify the most likely sites of attack. Such theoretical investigations provide insights that are complementary to experimental findings and can guide the optimization of reaction conditions. mdpi.com

In Silico Screening and Prediction of Reactivity

In silico (computer-based) methods are widely used in modern chemistry to screen virtual libraries of compounds for potential activity and to predict their reactivity. For this compound, these techniques can be used to estimate its potential as a building block in drug discovery or materials science.

Reactivity can be predicted using descriptors derived from quantum chemical calculations (as in section 6.1). The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are central to this analysis. dntb.gov.ua

A molecule's HOMO distribution indicates regions that are most likely to act as a nucleophile (electron donor).

The LUMO distribution highlights regions susceptible to nucleophilic attack (electron acceptor).

Computational docking, a form of in silico screening, is used to predict how a molecule might bind to a biological target, such as a protein receptor. Studies on N-sulfonyl piperazine derivatives have used molecular docking to predict and rationalize their antimicrobial activity by showing strong binding interactions with target enzymes. semanticscholar.org Although this compound itself may not be the final active compound, its structural motifs can be evaluated for their potential to interact with specific binding sites. The pKa values, which indicate the state of protonation at physiological pH, can also be predicted computationally and are crucial for understanding potential biological interactions. nih.gov

Advanced Analytical Methodologies for Characterization and Study of 1,4 Ditosylpiperazine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1,4-Ditosylpiperazine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. mnstate.edu Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, integration, and multiplicity of these signals provide valuable structural information. hw.ac.uk The protons on the piperazine (B1678402) ring, being chemically equivalent due to the molecule's symmetry, would likely appear as a single signal. The protons of the tosyl groups, specifically the methyl protons and the aromatic protons on the benzene (B151609) ring, will also produce characteristic signals. The aromatic protons typically appear as two distinct doublets due to their ortho and meta positions relative to the sulfonyl group.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule will give rise to a separate signal. libretexts.orgyoutube.com This allows for the direct observation of the carbon skeleton. The spectrum will feature signals for the carbon atoms of the piperazine ring, the methyl carbons of the tosyl groups, and the four distinct types of carbon atoms in the aromatic rings of the tosyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. youtube.com Quaternary carbons, those with no attached hydrogens, often exhibit weaker signals. youtube.com

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~2.4 | Singlet |

| ~3.3 | Singlet |

| ~7.3 | Doublet |

| ~7.7 | Doublet |

| Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. rsc.orgpressbooks.pub

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds. msu.edu Key absorptions would include those for the S=O stretching of the sulfonyl group, C-N stretching of the piperazine ring, C-S stretching, and various vibrations associated with the aromatic rings (C-H and C=C stretching). The region between 1450 cm⁻¹ and 600 cm⁻¹ is often referred to as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. msu.edu

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. dtu.dk It is particularly useful for identifying non-polar bonds and symmetric vibrations. mdpi.com The Raman spectrum of this compound would also show characteristic peaks for the sulfonyl and aromatic functionalities. For instance, the symmetric stretching of the S=O bonds and the breathing modes of the aromatic rings are typically strong in the Raman spectrum.

| Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| S=O Asymmetric Stretch | 1350-1300 | 1350-1300 |

| S=O Symmetric Stretch | 1170-1150 | 1170-1150 |

| C-N Stretch | 1250-1020 | 1250-1020 |

| C-S Stretch | 800-600 | 800-600 |

| These are general ranges and specific values can vary. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov The mass spectrum of this compound would show a peak corresponding to the molecular ion (M+), which provides the molecular weight of the compound. Fragmentation patterns observed in the spectrum can offer further structural information. Common fragmentation pathways may involve the cleavage of the tosyl groups or the piperazine ring, leading to the formation of characteristic fragment ions. mdpi.com

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. ijprajournal.com Organic molecules containing chromophores, such as the aromatic rings in the tosyl groups of this compound, absorb light in the UV-Vis region, causing electronic transitions. msu.eduresearchgate.net The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the tosyl chromophore.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal XRD analysis of this compound can provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com For instance, it can reveal whether the piperazine ring adopts a chair or boat conformation. Powder XRD can be used for phase identification and to assess the crystallinity of a sample. mdpi.com

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. nih.gov A suitable reversed-phase HPLC method would involve an octadecylsilane (B103800) (C18) column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov A suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and an appropriate solvent mixture as the mobile phase. The compound is visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. While specific application notes for this compound are not extensively detailed in publicly available literature, standard reversed-phase HPLC (RP-HPLC) methods, commonly employed for other piperazine derivatives, can be readily adapted.

A typical HPLC method for a tosylated piperazine derivative would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would be optimal to ensure good resolution and peak shape. Detection is commonly achieved using a UV detector, as the tosyl groups contain chromophores that absorb UV light. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration.

Below is a table outlining a hypothetical, yet typical, set of starting parameters for the HPLC analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 254 nm |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is a primary analytical tool for the identification and quantification of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, although high temperatures would be required for volatilization, which could risk thermal degradation.

For the analysis of piperazine derivatives, a common approach involves using a low-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase. The oven temperature would be programmed to start at a lower temperature and gradually increase to elute the compound. The use of a mass spectrometer as a detector provides high specificity, allowing for the identification of the compound based on its mass spectrum.

A potential set of GC-MS parameters for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line | 290 °C |

| Ion Source | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

This table outlines a plausible set of conditions for GC-MS analysis, which would need to be validated experimentally for this compound.

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C18H22N2O4S2, this analysis provides the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. This is typically achieved through combustion analysis.

In combustion analysis, a sample of the compound is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, and sulfur dioxide) are collected and weighed. The amount of nitrogen is often determined separately using methods such as the Dumas or Kjeldahl method. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values helps to confirm the purity and identity of the synthesized compound.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 18 | 216.198 | 52.15 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 5.35 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.76 |

| Oxygen | O | 15.999 | 4 | 63.996 | 15.45 |

| Sulfur | S | 32.06 | 2 | 64.12 | 15.48 |

| Total | 414.504 | 100.00 |

This interactive table allows for the sorting of data by clicking on the column headers.

This analytical data is crucial for the verification of the molecular formula of newly synthesized batches of this compound and serves as a quality control measure.

Materials Science Applications of 1,4 Ditosylpiperazine and Its Derivatives

Investigation in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in a solution become highly emissive in an aggregated or solid state. This process is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While specific studies focusing on 1,4-ditosylpiperazine as an AIEgen are not prominent, the piperazine (B1678402) scaffold has been identified as a promising building block for AIE materials. researchgate.netrsc.org The electron-donating ability and the non-planar chair conformation of the piperazine ring can be leveraged to construct molecules with AIE properties. researchgate.netrsc.org

Researchers have synthesized piperazine derivatives that exhibit AIE by creating donor-acceptor (D-A) structures. researchgate.net In these systems, the piperazine unit can act as an electron donor. The aggregation of these molecules can suppress twisted intramolecular charge transfer (TICT), a non-radiative decay process, leading to enhanced fluorescence. researchgate.netrsc.org For instance, piperazine-appended naphthalimide-BODIPY conjugates have been shown to exhibit AIE with a large Stokes shift. rsc.orgresearchgate.net The AIE effect in these systems is influenced by the piperazine ring, alkyl chain length, and solid-state packing. rsc.org

Another study demonstrated that an acidic pH-independent lysosome-targetable AIEgen based on a piperazine-tetraphenylethylene (TPE) conjugate (PIP-TPE) could be used for viscosity sensing. nih.gov The fluorescence of this probe turns on within the highly viscous environment of lysosomes due to the restriction of intramolecular motions. nih.gov

Table 1: Photophysical Properties of a Piperazine-based AIEgen (PIP-TPE)

| Property | Value | Reference |

| Emission Maximum (in hexane) | 404 nm | nih.gov |

| Emission Maximum (in THF) | 413 nm | nih.gov |

| Emission Maximum (in DMSO) | 430 nm | nih.gov |

| Emission Maximum (in amorphous aggregates) | 509 nm | nih.gov |

Based on these findings, it can be postulated that this compound could serve as a non-emissive core or a modulating component in larger AIE-active molecules. The tosyl groups are strongly electron-withdrawing, which could be exploited in the design of D-A type AIEgens. The steric bulk of the tosyl groups could also play a role in influencing the packing of molecules in the aggregated state, thereby affecting the AIE properties.

Role in Polymer Chemistry and Functional Polymer Design

The piperazine moiety is a valuable component in polymer chemistry, particularly for the design of functional and stimuli-responsive polymers. researchgate.net The presence of tertiary amine groups in the piperazine ring imparts pH-responsiveness to polymers. nie.edu.sgnie.edu.sg

New piperazine-based polymerizable monomers have been synthesized to develop stimuli-responsive polymer systems. researchgate.net For example, homopolymers and copolymers of N-acryloyl-N'-substituted piperazines have been investigated. nie.edu.sgntu.edu.sg Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP) was found to exhibit a lower critical solution temperature (LCST) at 37 °C, a property highly sensitive to pH changes. acs.org At lower pH, protonation of the piperazine's tertiary amine groups leads to increased solubility and a higher LCST. acs.org

The bifunctionality of piperazine allows for its incorporation into polymer backbones, leading to materials like poly(amido-amine)s. researchgate.net Furthermore, piperazine derivatives have been used to create functional polymers with antimicrobial properties. nih.govrsc.org For instance, a multifunctionalized piperazine polymer synthesized via a piperazine-methacrylate monomer has shown efficient antimicrobial activity. nih.gov

While there is no extensive research on the direct use of this compound in polymer synthesis, its rigid and well-defined structure could be advantageous. The tosyl groups could be removed post-polymerization to expose the secondary amine functionality of the piperazine ring, allowing for further functionalization of the polymer. The robustness of the tosyl groups could also provide thermal and chemical stability to the resulting polymer.

Supramolecular Chemistry and Crystal Engineering with Piperazine Scaffolds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties.

The piperazine ring is a versatile scaffold for crystal engineering due to its ability to form hydrogen bonds and participate in other non-covalent interactions. ed.ac.ukniscpr.res.inacs.orgrsc.orgazregents.edu The chair conformation of the piperazine ring also provides a well-defined three-dimensional structure.

Studies on 1,4-piperazine-2,5-diones have demonstrated their ability to form one-dimensional tapes through reciprocal R2(2)(8) hydrogen bonding between the amide groups. acs.orgrsc.org By attaching functional groups to this scaffold, it is possible to create materials with specific properties, such as liquid crystallinity and nonlinear optical activity. rsc.org

The crystal structure of piperazine itself is characterized by N-H···N hydrogen-bonded chains that form sheets. ed.ac.uk In the presence of metal ions, piperazine can act as a ligand, leading to the formation of coordination polymers with diverse architectures. niscpr.res.in For instance, the reaction of metal malonates with piperazine has yielded both molecular solids and 2D coordination polymers. niscpr.res.in

Development of Smart and Responsive Materials

Smart or responsive materials are materials that can change their properties in a controlled and reversible manner in response to external stimuli such as pH, temperature, light, or chemical analytes. frontiersin.org

As discussed in the polymer chemistry section, piperazine-based polymers are excellent candidates for smart materials due to their inherent pH and temperature sensitivity. nie.edu.sgnie.edu.sgntu.edu.sgacs.org The protonation and deprotonation of the tertiary amines in the piperazine ring at different pH values can lead to significant changes in polymer conformation and solubility. nie.edu.sgnie.edu.sg This property has been utilized to create hydrogels that swell or de-swell in response to pH changes. nie.edu.sg

Table 2: Stimuli-Responsive Behavior of a Piperazine-Based Polymer (PAcrNPP)

| Stimulus | Response | Reference |

| Temperature | Exhibits LCST at 37 °C in water | acs.org |

| pH | LCST increases with decreasing pH (e.g., ~65 °C at pH 6) | acs.org |

| pH | Hydrogels swell more in acidic conditions | acs.org |

Furthermore, a supramolecular ionic network fabricated from 1-(2-aminoethyl)piperazine (B7761512) and citric acid has been shown to be a multi-responsive fluorescent sensor. nih.gov The thin film of this material changes its fluorescence intensity in response to humidity, triethylamine, acetic acid, and temperature. nih.gov

The rigid structure of this compound could be beneficial in creating more ordered and predictable responsive systems. The tosyl groups could be functionalized with other responsive moieties to create multi-stimuli-responsive materials. For example, incorporating photo-responsive groups onto the tosyl rings could lead to materials that respond to both light and pH. While direct applications are yet to be explored, the foundational work on piperazine derivatives strongly suggests the potential of this compound in the development of novel smart materials.

Future Directions and Emerging Research Avenues for 1,4 Ditosylpiperazine

Exploration of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of 1,4-Ditosylpiperazine is no exception. organic-chemistry.orgnih.gov Future research will likely focus on developing more environmentally benign and efficient methods for its synthesis. This includes the exploration of solvent-free reactions, the use of recyclable catalysts, and the implementation of energy-efficient techniques like microwave-assisted synthesis. nih.govmdpi.com The optimization of reaction conditions to improve atom economy and reduce waste generation will be a key objective. researchgate.net For instance, developing one-pot syntheses from readily available starting materials would represent a significant advancement over traditional multi-step procedures. nih.gov

A promising avenue involves the application of biocatalysis, where enzymes are used to mediate the synthesis. Chemoenzymatic methods could offer high selectivity and milder reaction conditions compared to conventional chemical synthesis. wur.nl The development of robust and recyclable catalysts, such as magnetic nanoparticles functionalized with catalytic moieties, could also provide a sustainable approach to the synthesis of this compound and its derivatives. benthamdirect.com

Table 1: Comparison of Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of microwave parameters, solvent selection. |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified work-up. | Development of solid-state reaction conditions, use of mechanochemistry. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of suitable enzymes, process optimization. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, continuous flow applications. | Design of stable and highly active supported catalysts. |

Development of Advanced Catalytic Applications

The nitrogen atoms of the piperazine (B1678402) ring in this compound can act as ligands for metal centers, opening up possibilities for its use in catalysis. mdpi.comrsc.org Future research is expected to explore the synthesis and catalytic activity of novel metal complexes incorporating this compound or its derivatives as ligands. These complexes could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. rsc.org

The electronic and steric properties of the tosyl groups can be modified to tune the catalytic activity and selectivity of the resulting metal complexes. This allows for the rational design of catalysts for specific applications. nih.gov Furthermore, the development of chiral-at-metal complexes, where the metal center itself is a source of chirality, could lead to new enantioselective catalytic methodologies. rsc.org The immobilization of these catalytic complexes on solid supports could also lead to the development of highly reusable and efficient heterogeneous catalysts.

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with biological targets. nih.govresearchgate.netnih.govmuseonaturalistico.itthieme-connect.comnih.gov While the tosyl groups in this compound are often used as protecting groups, recent research into the biological activities of sulfonamide-containing compounds suggests that the entire molecule could have therapeutic potential. nih.gov

Future research will likely focus on the design and synthesis of novel this compound derivatives and their evaluation for a wider range of pharmacological activities. This could include their investigation as enzyme inhibitors, with a particular focus on kinases and proteases, which are important targets in cancer and inflammatory diseases. jmcs.org.mxnih.gov The structural rigidity and synthetic tractability of the this compound scaffold make it an attractive starting point for the development of new therapeutic agents. researchgate.net The exploration of this scaffold in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders could yield promising new drug candidates. nih.govworktribe.com

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases, Proteases, Epigenetic targets | The piperazine scaffold is common in kinase inhibitors, and sulfonamides can exhibit anticancer activity. |

| Infectious Diseases | Bacterial enzymes, Viral proteases | Piperazine derivatives have shown broad-spectrum antimicrobial activity. |

| Neurological Disorders | G-protein coupled receptors, Ion channels | The piperazine moiety is a key component of many centrally acting drugs. nih.gov |

| Inflammatory Diseases | Cyclooxygenases, Cytokines | Piperazine derivatives have demonstrated anti-inflammatory properties. thieme-connect.com |

Integration into Advanced Functional Materials and Nanotechnology

The unique structural features of this compound make it a candidate for incorporation into advanced functional materials. Its rigid core and the potential for functionalization at the tosyl groups allow for its use as a building block in supramolecular chemistry and materials science. ambeed.comd-nb.infodatanose.nlmdpi.com

Future research could explore the use of this compound in the construction of metal-organic frameworks (MOFs) and other porous materials. The piperazine unit can act as a linker, and the tosyl groups could be functionalized to tune the properties of the resulting material, such as its porosity and guest selectivity. d-nb.info

In the realm of polymer science, this compound and its derivatives could be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. researchgate.netrug.nlnih.govgoogle.com For example, polymers containing this moiety might exhibit interesting thermal, mechanical, or optical properties.

Furthermore, the functionalization of nanomaterials, such as carbon nanotubes or silica (B1680970) nanoparticles, with this compound derivatives could lead to new hybrid materials with applications in areas like drug delivery, sensing, and catalysis. nih.govresearchgate.netnih.govresearchgate.net The piperazine moiety can enhance the biocompatibility and loading capacity of nanocarriers for therapeutic agents. nih.govresearchgate.net

Interdisciplinary Research Bridging Organic Chemistry, Biology, and Materials Science

The full potential of this compound will likely be realized through interdisciplinary research that bridges the gap between traditional scientific disciplines. Collaborative efforts between organic chemists, biologists, and materials scientists will be crucial for exploring the multifaceted nature of this compound.

For example, the development of new drug delivery systems could involve the synthesis of novel this compound-based polymers (organic chemistry), their loading with therapeutic agents and evaluation of their biological activity (biology), and the characterization of their physical and chemical properties (materials science). core.ac.uk Similarly, the creation of new biosensors could involve the functionalization of nanomaterials with this compound derivatives that can selectively bind to specific biomolecules.

By fostering these interdisciplinary collaborations, researchers can leverage the unique properties of this compound to address complex scientific challenges and develop innovative technologies with real-world applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Ditosylpiperazine, and how can reaction conditions be optimized for higher yields?

- Methodology :

Piperazine Ring Formation : Start with piperazine or its derivatives. Cyclization of diamines (e.g., ethylenediamine derivatives) under acidic or basic conditions can yield the core structure .

Tosylation : React piperazine with tosyl chloride (TsCl) in a two-step process. Use a base like triethylamine to neutralize HCl byproducts. Optimal molar ratios (e.g., 2:1 TsCl:piperazine) and controlled temperatures (0–5°C) improve selectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, 0–5°C | 60–75% | Competing side reactions (e.g., over-tosylation) |

| Purification | Ethanol/water recrystallization | 85–95% purity | Solvent selection for crystal formation |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms tosyl group integration (aromatic protons at ~7.6 ppm, sulfonyl groups at ~130–140 ppm in ¹³C) .

- XRD : Single-crystal X-ray diffraction resolves bond angles/distances (e.g., N–S bond length ~1.6 Å) and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₂O₄S₂) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodology :

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of tosyl groups .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

- Methodology :

- Binding Assay Optimization : Use radiolabeled ligands (e.g., [³H]DTBZ) to assess receptor affinity. Replicate assays across multiple cell lines to isolate variable responses .

- Data Normalization : Include positive/negative controls (e.g., known inhibitors) and apply statistical models (ANOVA) to account for batch effects .

- Example Conflict : Discrepancies in IC₅₀ values may arise from assay pH differences. Standardize buffer conditions (e.g., pH 7.4 PBS) .

Q. How can reaction mechanisms for tosyl group displacement in this compound be experimentally validated?

- Methodology :

- Kinetic Studies : Monitor nucleophilic substitution (e.g., with NaN₃) via UV-Vis spectroscopy. Calculate rate constants under varying temperatures .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation into sulfonic acid byproducts .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies .

Q. What green chemistry principles apply to scaling up this compound synthesis?

- Methodology :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .

- Catalysis : Use immobilized lipases for enantioselective tosylation, reducing metal catalyst waste .

- Waste Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy (e.g., 85% for tosylation vs. 70% for traditional routes) .

Q. How do structural modifications of this compound impact its physicochemical properties?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing tosyl with mesyl groups) and compare logP (octanol/water), solubility, and thermal stability (DSC/TGA) .

- Data Table :

| Analog | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2.8 | 0.5 | 158–160 |

| 1,4-Dimesylpiperazine | 1.9 | 1.2 | 142–144 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。